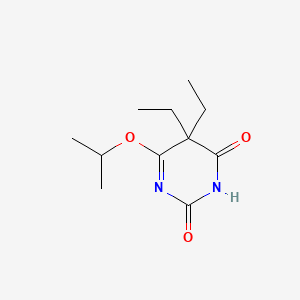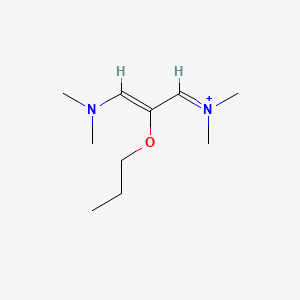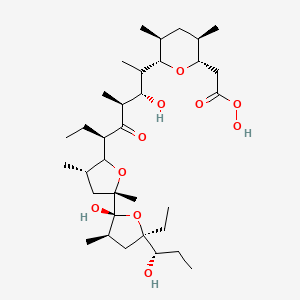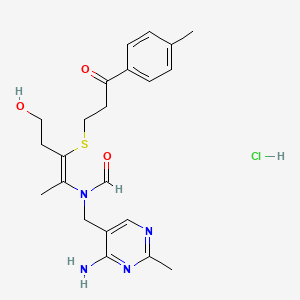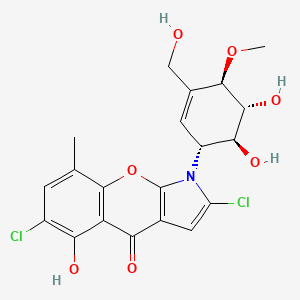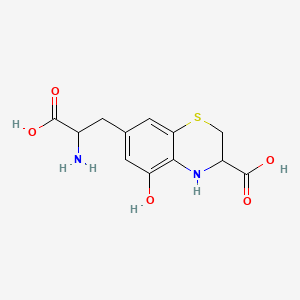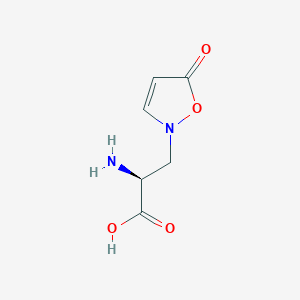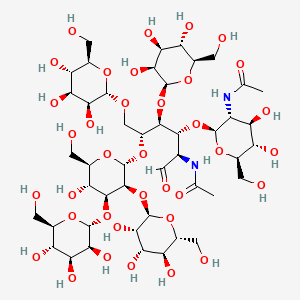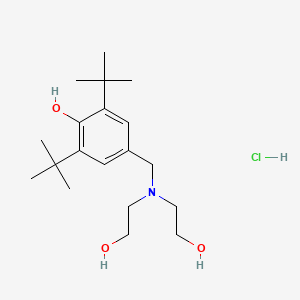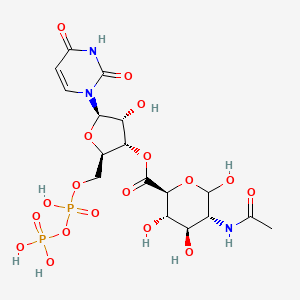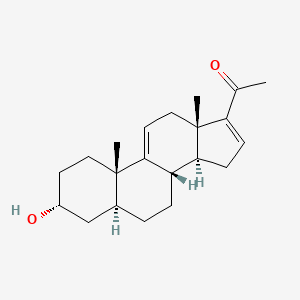
WF 11899B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “WF 11899B” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes amino acids, hydroxyl groups, and sulfooxyphenyl groups. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and specific stereochemical control. Typical synthetic routes may involve:
Protection of Amino and Hydroxyl Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Peptide Bond Formation: Utilizing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds between amino acids.
Deprotection: Removing protecting groups under specific conditions to reveal the functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines use solid-phase synthesis techniques to build the molecule step-by-step on a resin support.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: PCC (pyridinium chlorochromate), KMnO4 (potassium permanganate).
Reducing Agents: NaBH4, LiAlH4.
Coupling Reagents: EDC, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and stereochemistry.
Biology
In biology, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, similar compounds are often investigated for their therapeutic potential, including as drug candidates for various diseases.
Industry
In industry, such compounds can be used in the development of new materials, pharmaceuticals, or as intermediates in chemical synthesis.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptides: Short chains of amino acids with similar structures.
Proteins: Larger molecules composed of one or more long chains of amino acids.
Peptidomimetics: Molecules that mimic the structure and function of peptides.
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of unique functional groups, which may confer specific biological or chemical properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
160335-88-6 |
|---|---|
Molekularformel |
C51H82N8O20S |
Molekulargewicht |
1159.3 g/mol |
IUPAC-Name |
(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H82N8O20S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-38(66)56-33(24-36(64)44(55)69)45(70)57-41(29(3)61)47(72)58-26-31(62)23-34(58)42(67)51(75)49(4,30-19-18-20-32(22-30)79-80(76,77)78)27-59(46(71)40(54)35(63)25-37(52)65)50(51,48(73)74)43(68)39(53)28(2)60/h18-20,22,28-29,31,33-36,39-41,60-64,75H,5-17,21,23-27,53-54H2,1-4H3,(H2,52,65)(H2,55,69)(H,56,66)(H,57,70)(H,73,74)(H,76,77,78)/t28-,29-,31?,33+,34+,35?,36?,39+,40+,41+,49?,50-,51?/m1/s1 |
InChI-Schlüssel |
UAVDXYBHHGLUFT-IAJXFCBZSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(C(=O)N)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(CN(C2(C(=O)C(C(C)O)N)C(=O)O)C(=O)C(C(CC(=O)N)O)N)(C)C3=CC(=CC=C3)OS(=O)(=O)O)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C(=O)N)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CC(C[C@H]1C(=O)C2([C@@](N(CC2(C)C3=CC(=CC=C3)OS(=O)(=O)O)C(=O)[C@H](C(CC(=O)N)O)N)(C(=O)[C@H]([C@@H](C)O)N)C(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(C(=O)N)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(CN(C2(C(=O)C(C(C)O)N)C(=O)O)C(=O)C(C(CC(=O)N)O)N)(C)C3=CC(=CC=C3)OS(=O)(=O)O)O)O |
Synonyme |
WF 11899B WF-11899B WF11899B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


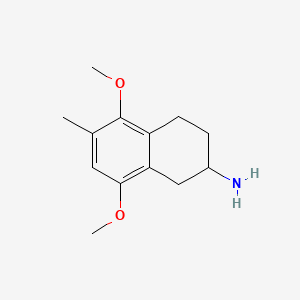
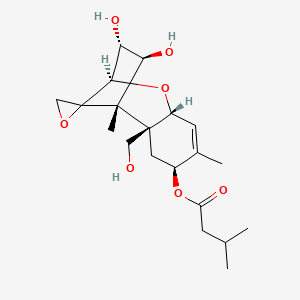
![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)
